![molecular formula C7H8F2O B6144723 7,7-difluorobicyclo[4.1.0]heptan-2-one CAS No. 1251923-13-3](/img/structure/B6144723.png)
7,7-difluorobicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-difluorobicyclo[4.1.0]heptan-2-one, also known as DFBP or 2,2-difluorobicyclo[4.1.0]heptan-2-one, is an organic compound with a unique molecular structure. It is a bicyclic, monofluorinated alkane with two fluorine atoms attached to the same carbon atom, and one oxygen atom attached to another carbon atom. This compound has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds.1.0]heptan-2-one.
Scientific Research Applications
7,7-difluorobicyclo[4.1.0]heptan-2-one has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model for studying the structure and behavior of other organic compounds. In addition, it has been used as a starting material in the synthesis of other organic compounds, such as 7,7-difluoro-2-methylbicyclo[4.1.0]heptan-2-one and 7,7-difluoro-3-methylbicyclo[4.1.0]heptan-2-one.
Mechanism of Action
7,7-difluorobicyclo[4.1.0]heptan-2-one is an organic compound with a unique molecular structure. Its mechanism of action is not fully understood, but it is thought to interact with other molecules in a variety of ways. For example, it can act as a Lewis acid, a Brønsted acid, or a Lewis base, depending on the nature of the reaction. In addition, it can act as a nucleophile or an electrophile, depending on the nature of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7,7-difluorobicyclo[4.1.0]heptan-2-one are not fully understood. In laboratory experiments, it has been shown to interact with other molecules in a variety of ways, but its effects on living systems are not known. In addition, it is not known whether 7,7-difluorobicyclo[4.1.0]heptan-2-one has any toxic effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
7,7-difluorobicyclo[4.1.0]heptan-2-one has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store, and it can be used as a reagent or a catalyst in a variety of reactions. In addition, it can be used as a model for studying the structure and behavior of other organic compounds. However, it has several limitations as well. It is a highly reactive compound, and it can react with other molecules in unpredictable ways. In addition, it is not widely available, and it can be difficult to obtain in large quantities.
Future Directions
The future directions of 7,7-difluorobicyclo[4.1.0]heptan-2-one research are vast and varied. Further research is needed to better understand its biochemical and physiological effects, as well as its potential applications in medicine and industry. In addition, further research is needed to develop improved synthesis methods and to explore its potential as a catalyst in organic synthesis. Finally, further research is needed to understand its role in the structure and behavior of other organic compounds.
Synthesis Methods
7,7-difluorobicyclo[4.1.0]heptan-2-one can be synthesized by a variety of methods, including the reaction of 1,3-difluorocyclohexene with sodium hydride in refluxing tetrahydrofuran (THF). The reaction is catalyzed by anhydrous sodium carbonate, and yields a product with a yield of up to 80%. Other methods for the synthesis of 7,7-difluorobicyclo[4.1.0]heptan-2-one include the reaction of 1,3-difluorocyclohexene with potassium tert-butoxide in refluxing tetrahydrofuran, and the reaction of 1,3-difluorocyclohexene with sodium borohydride in refluxing THF.
properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDHMVMJRRJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(F)F)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Difluorobicyclo[4.1.0]heptan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


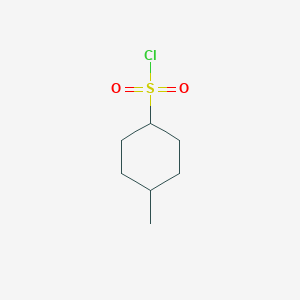

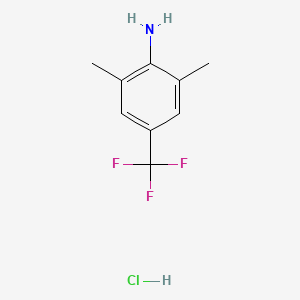
![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)


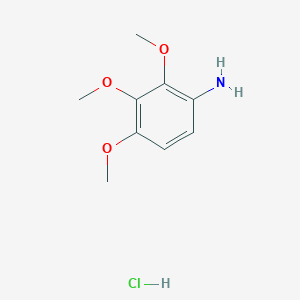
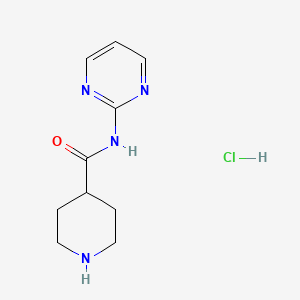

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
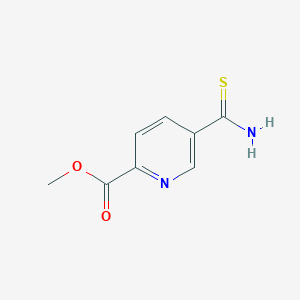
![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)